molecular formula C33H21N B14853317 14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]

14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]

Cat. No.: B14853317
M. Wt: 431.5 g/mol
InChI Key: UYZBTEMCOXUCMF-UHFFFAOYSA-N
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Description

14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] is a complex organic compound with the molecular formula C33H21N and a molecular weight of 431.53 g/mol . This compound is known for its unique spiro structure, which consists of a dibenzoacridine moiety fused with a fluorene unit. The spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a dibenzoacridine derivative can be reacted with a fluorene derivative in the presence of a strong acid or base to form the spiro linkage . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .

Scientific Research Applications

14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting replication and transcription processes. In optoelectronic applications, the spiro structure enhances the compound’s photophysical properties, such as fluorescence and charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] is unique due to its specific spiro linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and therapeutic agents .

Properties

Molecular Formula

C33H21N

Molecular Weight

431.5 g/mol

IUPAC Name

spiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene]

InChI

InChI=1S/C33H21N/c1-3-11-23-21(9-1)17-19-29-31(23)34-32-24-12-4-2-10-22(24)18-20-30(32)33(29)27-15-7-5-13-25(27)26-14-6-8-16-28(26)33/h1-20,34H

InChI Key

UYZBTEMCOXUCMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=CC8=CC=CC=C84

Origin of Product

United States

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